molecular formula C16H15NO B1412381 2-Benzylisoindoline-5-carbaldehyde CAS No. 1446282-08-1

2-Benzylisoindoline-5-carbaldehyde

Cat. No. B1412381
CAS RN: 1446282-08-1
M. Wt: 237.3 g/mol
InChI Key: WGXRXXWXLXWGFP-UHFFFAOYSA-N
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Description

2-Benzylisoindoline-5-carbaldehyde, also known as BIC, is an organic compound with the molecular formula C13H10O. It is an aldehyde, which is a type of organic compound that contains a carbonyl group, which is a carbon atom double-bonded to an oxygen atom. BIC is a versatile organic compound with a wide range of applications in both scientific research and industrial applications.

Scientific Research Applications

Pharmacological Research

Indole derivatives, which include compounds like “2-Benzylisoindoline-5-carbaldehyde”, are known for their diverse biological activities. They are often explored for their pharmacological potential in treating various disorders and diseases. For instance, indole-3-acetic acid, a plant hormone derived from tryptophan, showcases the biological significance of indoles in higher plants .

Cancer Treatment

The structural motif of indoles is prevalent in compounds with anticancer properties. Research into synthetic indole derivatives has shown promise for the treatment of cancer cells, suggesting that “2-Benzylisoindoline-5-carbaldehyde” may also be investigated for similar applications .

Antimicrobial Properties

Indole derivatives are also studied for their antimicrobial effects. This includes research into their efficacy against a range of microbes, which could imply potential applications of “2-Benzylisoindoline-5-carbaldehyde” in developing new antimicrobial agents .

Synthesis and Reactivity Studies

The reactivity of indole derivatives makes them a subject of interest in synthetic chemistry research. Studies often focus on developing practical approaches to synthesize these compounds, which could be relevant to “2-Benzylisoindoline-5-carbaldehyde” as well .

Neurological Disorders

Given the broad biological activity of indoles, they are frequently examined for their effects on neurological conditions. This suggests that “2-Benzylisoindoline-5-carbaldehyde” might have applications in neuroscience research, particularly in understanding and treating neurological disorders .

Plant Growth Regulation

As some indole derivatives are involved in plant growth and development, “2-Benzylisoindoline-5-carbaldehyde” could potentially be used in agricultural research to study plant hormone activity and regulation .

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet provided by the manufacturer .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The application of indole derivatives as biologically active compounds for the treatment of various disorders has attracted increasing attention in recent years .

properties

IUPAC Name

2-benzyl-1,3-dihydroisoindole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO/c18-12-14-6-7-15-10-17(11-16(15)8-14)9-13-4-2-1-3-5-13/h1-8,12H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXRXXWXLXWGFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)C=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184028
Record name 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylisoindoline-5-carbaldehyde

CAS RN

1446282-08-1
Record name 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1446282-08-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Isoindole-5-carboxaldehyde, 2,3-dihydro-2-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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